Boc-Glu-OBzl

Descripción

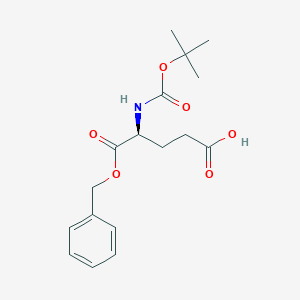

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZUKWBYQQYBTF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184917 | |

| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30924-93-7 | |

| Record name | 1-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30924-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030924937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-Glu-OBzl: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and experimental protocols related to N-α-tert-Butoxycarbonyl-L-glutamic acid benzyl ester (Boc-Glu-OBzl). This valuable reagent is a cornerstone in modern peptide synthesis and a critical building block in the development of peptide-based therapeutics.

Chemical Identity and Properties

This compound is a derivative of the amino acid L-glutamic acid, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and one of the carboxylic acid groups is protected as a benzyl ester (OBzl). This dual protection strategy allows for the selective formation of peptide bonds at the unprotected carboxyl group. It is important to distinguish between the two isomeric forms, the α-benzyl ester and the γ-benzyl ester, which have distinct CAS numbers and are used for different strategic purposes in peptide synthesis.

Table 1: Physicochemical Properties of Boc-L-glutamic acid benzyl esters

| Property | Boc-L-glutamic acid α-benzyl ester | Boc-L-glutamic acid γ-benzyl ester |

| Synonyms | Boc-Glu(α-OBzl)-OH, Boc-L-glutamic acid 1-benzyl ester | Boc-Glu(γ-OBzl)-OH, Boc-L-glutamic acid 5-benzyl ester |

| CAS Number | 30924-93-7[1] | 13574-13-5[2] |

| Molecular Formula | C₁₇H₂₃NO₆[1] | C₁₇H₂₃NO₆[2] |

| Molecular Weight | 337.37 g/mol [1] | 337.37 g/mol [2] |

| Appearance | White to off-white powder/solid[1] | White to slight yellow to beige powder |

| Melting Point | 95-99 °C[1] | 69-71 °C |

| Solubility | Soluble in DMF, DMSO, Ethanol[1] | Clearly soluble in DMF |

| Storage Temperature | -20°C[1] | 2-8°C |

Role in Peptide Synthesis

This compound is a key reagent in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the α-amino group, which can be selectively removed under mildly acidic conditions. The benzyl ester, on the other hand, offers more robust protection of the side-chain carboxylic acid and is typically removed at the final stage of synthesis under harsher conditions. This orthogonality is fundamental to the stepwise elongation of the peptide chain.

Reactivity and Deprotection Strategies

The chemical utility of this compound is defined by the distinct reactivity of its two protecting groups.

-

Boc Group Removal (Deprotection): The Boc group is labile to acid. It is typically removed using a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). This deprotection step exposes the free amine, which is then neutralized to participate in the subsequent coupling reaction.

-

Benzyl Ester Group Removal (Cleavage): The benzyl ester is stable to the mildly acidic conditions used for Boc removal. Its cleavage is typically achieved at the end of the peptide synthesis, concurrently with the cleavage of the peptide from the resin. Common methods include:

-

Strong Acidolysis: Anhydrous hydrogen fluoride (HF) is a common reagent for cleaving benzyl esters and other benzyl-based protecting groups, as well as cleaving the peptide from the resin in Boc-SPPS.[3][4] This method is effective but requires specialized equipment due to the hazardous nature of HF. The mechanism proceeds via an SN1 or SN2 pathway, depending on the HF concentration, which can generate benzyl carbocations that may lead to side reactions.[4][5][6]

-

Catalytic Hydrogenolysis: A milder method for benzyl ester deprotection is catalytic hydrogenolysis.[7][8] This involves reacting the protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is advantageous for sensitive peptides but may not be compatible with other functional groups that are also susceptible to reduction.

-

Potential Side Reactions

Several side reactions can occur when using this compound in peptide synthesis:

-

Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue, especially under acidic or basic conditions. This results in a mass loss of 18 Da.

-

Transesterification: In the presence of alcohols and a base, the benzyl ester can undergo transesterification.

-

Acylium Ion Formation: During strong acid cleavage with HF, the glutamic acid side chain can form a reactive acylium ion, which can lead to byproducts.

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can lead to the formation of a diketopiperazine, cleaving the dipeptide from the resin.

Experimental Protocols

The following are generalized protocols for the use of this compound in manual Boc-SPPS.

Boc Deprotection

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

-

Drain the solution and add a fresh solution of 25-50% TFA in DCM.

-

Agitate the mixture for 20-30 minutes.

-

Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc group.

Neutralization

-

Wash the peptide-resin with isopropanol (IPA) and then with DCM.

-

Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.

-

Filter the resin and wash thoroughly with DCM or NMP to remove excess base.

Coupling of this compound

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in NMP or dimethylformamide (DMF).[9]

-

Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[9]

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

Final Cleavage and Benzyl Ester Deprotection (HF Method)

Caution: Anhydrous HF is extremely hazardous and should only be handled by trained personnel in a specialized apparatus.

-

Place the dried peptide-resin in the reaction vessel of an HF apparatus.

-

Add a scavenger mixture (e.g., anisole, p-cresol) to trap reactive carbocations.

-

Cool the vessel in a dry ice/alcohol bath.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide precipitate with cold ether to remove scavengers.

-

Dissolve the crude peptide in an appropriate aqueous buffer and lyophilize.

Spectroscopic Characterization

While specific spectra are dependent on the exact conditions and instrument, the following provides an overview of the expected spectroscopic features of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The aromatic protons of the benzyl group would appear in the region of 7.3-7.4 ppm. The methylene protons of the benzyl group would likely be a singlet around 5.1 ppm. The α-proton of the glutamic acid residue would be a multiplet, and the β- and γ-protons would also appear as multiplets.

-

¹³C NMR: The carbon NMR would show signals for the quaternary carbon and methyl carbons of the Boc group, the aromatic carbons of the benzyl group, and the carbonyl carbons of the ester and carbamate. Based on data for similar compounds, the carbonyl carbon of the Boc group is expected around 155 ppm, while the ester and carboxylic acid carbonyls would be in the 170-175 ppm region.

-

Mass Spectrometry: In mass spectrometry, Boc-protected amino acids often show a characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) upon fragmentation. The fragmentation pattern will also be influenced by the benzyl ester group.

Logical and Experimental Workflows

The use of this compound in peptide synthesis follows a logical, cyclical process.

The deprotection of the orthogonal protecting groups is a key aspect of this strategy.

Conclusion

This compound is an indispensable tool for researchers in peptide chemistry and drug development. Its well-defined chemical properties and the orthogonal nature of its protecting groups allow for the precise and efficient synthesis of complex peptides. A thorough understanding of its reactivity, potential side reactions, and appropriate experimental protocols is crucial for its successful application in the laboratory. This guide provides a solid foundation for scientists working with this important amino acid derivative.

References

- 1. This compound | CAS 30924-93-7 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Cas 13574-13-5,Boc-L-Glutamic acid 5-benzylester | lookchem [lookchem.com]

- 3. peptide.com [peptide.com]

- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Boc-L-glutamic Acid 5-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Boc-L-glutamic acid 5-benzyl ester (also known as Boc-Glu(OBzl)-OH), a critical building block in peptide synthesis and pharmaceutical development. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to aid in methodological selection and optimization.

Introduction

Boc-L-glutamic acid 5-benzyl ester is a derivative of the non-essential amino acid L-glutamic acid. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a benzyl ester on the γ-carboxyl group (the 5-position). This orthogonal protection scheme is highly valuable in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, allowing for the selective deprotection of either the N-terminus or the side chain carboxyl group. This enables the controlled formation of peptide bonds and the introduction of modifications at specific sites within a peptide sequence.

The synthesis of this compound presents a key chemical challenge: the selective functionalization of the γ-carboxyl group over the sterically less hindered α-carboxyl group. This guide will explore the two predominant and effective pathways to achieve this synthesis:

-

Pathway 1: N-terminal Boc protection of L-glutamic acid, followed by selective γ-benzylation.

-

Pathway 2: Selective γ-benzylation of L-glutamic acid, followed by N-terminal Boc protection.

Each pathway offers distinct advantages and challenges in terms of reaction conditions, reagent availability, and overall yield.

Synthesis Pathways

The synthesis of Boc-L-glutamic acid 5-benzyl ester can be approached in two primary ways, differing in the sequence of the protection and esterification steps.

Pathway 1: Boc Protection Followed by Selective γ-Esterification

This pathway first protects the amino group of L-glutamic acid with a Boc group, followed by the selective esterification of the γ-carboxyl group. The initial Boc protection is a high-yielding and straightforward reaction. The subsequent selective γ-benzylation is the critical step, with metal-catalyzed methods showing high promise.

Caption: Pathway 1: N-Boc protection followed by selective γ-benzylation.

Pathway 2: Selective γ-Esterification Followed by Boc Protection

In this alternative route, the γ-carboxyl group of L-glutamic acid is first selectively esterified with benzyl alcohol. This step is typically acid-catalyzed. The resulting γ-benzyl L-glutamate is then subjected to a standard Boc protection reaction.

An In-depth Technical Guide on the Solubility and Stability of Boc-Glu-OBzl

This technical guide provides a comprehensive overview of the solubility and stability of N-α-tert-Butoxycarbonyl-L-glutamic acid α-benzyl ester (Boc-Glu-OBzl), a key intermediate in peptide synthesis and drug development. The information is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Introduction

This compound is a protected form of L-glutamic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the α-carboxyl group is protected as a benzyl ester (OBzl). This dual protection strategy allows for the selective manipulation of the γ-carboxyl group and is crucial in the stepwise synthesis of complex peptides.[1] The Boc and benzyl ester groups also enhance the compound's stability during synthesis.[1][2][3][] Understanding the solubility and stability of this reagent is critical for its effective use in synthetic protocols and for ensuring its quality and integrity during storage.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃NO₆ | [5] |

| Molecular Weight | 337.37 g/mol | [5][6] |

| Appearance | White to off-white powder/solid | [1][5][6][7] |

| Melting Point | 95-99 °C | [6] |

Solubility Data

The solubility of this compound has been determined in various organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Concentration | Observation | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (296.41 mM) | Soluble, saturation unknown. | [8] |

| ≥ 10 mg/mL (29.64 mM) | Soluble, saturation unknown. | [5] | |

| Ethanol | 50 mg/mL | Clear to slightly hazy solution. | [7] |

| Dimethylformamide (DMF) | 1 mmole in 2 mL (~169 mg/mL) | Clearly soluble. | |

| Chloroform | Not specified | Slightly soluble. | [9] |

| Methanol | Not specified | Slightly soluble. | [9] |

It is noted that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened DMSO is recommended for preparing solutions.[5][8]

Stability and Storage

Proper storage is essential to maintain the integrity of this compound. The stability of the compound in both solid form and in solution under various conditions is outlined below.

| Form | Temperature | Duration | Reference |

| Powder (Solid) | -20°C | 3 years | [5][6] |

| 4°C | 2 years | [5] | |

| 2-8°C | Not specified | ||

| Room Temperature | Not specified (dry, sealed) | [7] | |

| In Solvent | -80°C | 6 months | [5][8] |

| -20°C | 1 month | [5][8] |

The ester linkage in this compound is susceptible to hydrolysis under alkaline conditions. Specifically, incubation in a pH 11 buffer solution can lead to the complete conversion to the corresponding glutamic acid derivative.[10] The Boc protecting group is sensitive to strong acids.

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of this compound are not extensively published in the provided search results, standard laboratory methods are applicable. The following are generalized protocols for such determinations.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the residual solid.

-

Calculation: The solubility is calculated based on the mass of the dissolved solid in the known volume of the solvent.

-

Sample Preparation: Prepare solutions of this compound in the desired solvent or buffer at a known concentration.

-

Stress Conditions: Subject the samples to various stress conditions (e.g., different temperatures, pH values, light exposure) for specific time intervals.

-

Time-Point Analysis: At each time point, withdraw an aliquot of the sample.

-

HPLC Analysis: Analyze the aliquot using a suitable HPLC method (e.g., reverse-phase C18 column) to separate the parent compound from any degradation products. Purity is often assessed by TLC as well.[6]

-

Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation.

Visualizations

Caption: Protection of L-Glutamic Acid to form this compound.

Caption: A typical workflow for determining the solubility of a compound.

Caption: A generalized workflow for assessing chemical stability via HPLC.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound 30924-93-7 [sigmaaldrich.com]

- 7. This compound [myskinrecipes.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cas 30924-93-7,Boc-L-Glutamic acid 1-benzyl ester | lookchem [lookchem.com]

- 10. Diverse protein manipulations with genetically encoded glutamic acid benzyl ester - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Boc-Glu-OBzl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Boc-Glu-OBzl, a protected amino acid derivative crucial in peptide synthesis and drug development. The following sections detail its chemical and physical properties, potential hazards, handling and storage procedures, and emergency measures. This document is intended to supplement, not replace, formal safety training and institutional safety protocols.

Chemical and Physical Properties

N-α-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester, commonly known as Boc-L-Glu(OBzl)-OH, is a widely used building block in solid-phase peptide synthesis (SPPS).[1] Its Boc protecting group on the alpha-amino group and benzyl ester on the side-chain carboxyl group allow for controlled, sequential peptide chain elongation.[2] The physical and chemical properties of both the L- and D-isomers are summarized below.

| Property | Boc-L-Glu(OBzl)-OH | Boc-D-Glu-OBzl |

| Synonyms | Nα-Boc-L-glutamic acid γ-benzyl ester | N/A |

| CAS Number | 13574-13-5[3][4] | 34404-30-3 |

| Molecular Formula | C17H23NO6[3][5] | C17H23NO6 |

| Molecular Weight | 337.37 g/mol [3][6] | 337.37 g/mol |

| Appearance | White to off-white powder[6] | Powder |

| Melting Point | 69-71 °C[3] or 95-99 °C | Not specified |

| Optical Activity | [α]20/D −5.5±0.5°, c = 1% in acetic acid[3] | Not specified |

| Solubility | Soluble in DMF[6] | Not specified |

| Storage Temperature | 2-8°C[3][6] or -20°C | Not specified |

Safety and Handling

While Boc-Glu(OBzl)-OH is not classified as hazardous under EU regulations, it is crucial to handle it with care, as with all laboratory chemicals.[5] The toxicological properties have not been thoroughly investigated.[7]

Hazard Identification

-

Potential Health Effects:

-

GHS Hazard Statements: Not classified.

-

GHS Pictograms: Not applicable.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling Boc-Glu(OBzl)-OH to minimize exposure.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[3] |

| Skin Protection | Chemical-resistant gloves (inspect before use) and a lab coat.[3][7] |

| Respiratory Protection | A dust mask (e.g., N95) or a respirator should be used if dust is generated.[3][7] |

Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5][7] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5][7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

-

Hazardous Combustion Products: Oxides of carbon (CO, CO2) and nitrogen (NOx).[5]

-

Fire-Fighting Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation and breathing dust. Evacuate personnel to safe areas.[7][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][9]

-

Methods for Cleaning Up: Sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.[5][7]

Experimental Protocols

Boc-Glu(OBzl)-OH is a key reagent in Boc solid-phase peptide synthesis (SPPS). The following is a generalized workflow for its use in coupling reactions. Specific protocols may vary depending on the resin, coupling reagents, and the peptide sequence.

General Boc-SPPS Coupling Protocol

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM for peptide acids, MBHA or BHA for peptide amides) to which the first amino acid is attached.[10]

-

Boc Deprotection:

-

Neutralization:

-

Wash the peptide-resin with isopropanol (IPA) and then with DCM.[10]

-

Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes to neutralize the protonated N-terminal amine.[10]

-

Filter and wash the resin thoroughly with DCM or NMP to remove excess base.[10]

-

-

Coupling of Boc-Glu(OBzl)-OH:

-

Pre-activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3-4 equivalents relative to resin substitution) and a coupling agent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in NMP or dimethylformamide (DMF).[10]

-

Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[10]

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate until the coupling reaction is complete (monitor with a ninhydrin test).[10]

-

-

Washing: Wash the resin thoroughly to remove unreacted reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester of the glutamic acid) are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF).[10]

-

Work-up: Precipitate the crude peptide with cold diethyl ether, wash, dissolve in an appropriate buffer, and lyophilize.[10]

Visualizations

Caption: General workflow for Boc-SPPS using Boc-Glu(OBzl)-OH.

Caption: Potential hazardous decomposition products of Boc-Glu(OBzl)-OH.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [myskinrecipes.com]

- 3. Boc-Glu(OBzl)-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Boc-Glu(OBzl)-OH (cryst) Novabiochem® | 13574-13-5 [sigmaaldrich.com]

- 7. capotchem.com [capotchem.com]

- 8. peptide.com [peptide.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

The Versatile Role of Boc-Glu-OBzl in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protected amino acids, N-α-tert-butyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Boc-Glu-OBzl, stands out as a cornerstone building block, particularly within the robust framework of Boc/Bzl solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth review of the multifaceted applications of this compound, detailing its chemistry, experimental protocols, and critical role in the development of therapeutic peptides.

Core Principles: The Chemistry of this compound

This compound is a derivative of the amino acid glutamic acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the γ-carboxyl group of the side chain is protected as a benzyl ester (OBzl). This dual protection scheme is fundamental to its utility in stepwise peptide synthesis. The Boc group offers temporary protection of the N-terminus, which can be selectively removed under moderately acidic conditions, while the more stable benzyl group provides semi-permanent protection for the side chain, requiring strong acids for cleavage.[1][2] This quasi-orthogonal protection strategy is a hallmark of the Boc/Bzl chemistry.[1]

The Boc protecting group is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4] In contrast, the benzyl ester is stable to these conditions and is typically removed during the final cleavage of the peptide from the resin, a step that employs strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][4][5] This differential lability is the key to the controlled, directional elongation of the peptide chain.

Applications in Peptide Synthesis

This compound is a vital reagent in both solid-phase and solution-phase peptide synthesis. Its primary application is the incorporation of glutamic acid residues into a growing peptide chain. The benzyl protection of the side-chain carboxyl group is crucial to prevent side reactions, such as the formation of pyroglutamate from N-terminal glutamic acid residues or undesired coupling at the side chain.[6]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Boc/Bzl strategy remains a powerful approach, especially for the synthesis of complex and hydrophobic peptides.[1] this compound is employed in a cyclical process of deprotection, neutralization, and coupling.

A typical cycle involves:

-

Deprotection: Removal of the N-α-Boc group from the resin-bound peptide using TFA.[3]

-

Neutralization: Treatment with a base, commonly diisopropylethylamine (DIEA), to liberate the free amine.[2]

-

Coupling: Activation of the carboxyl group of the incoming this compound and its subsequent coupling to the N-terminus of the peptide chain.[7]

Quantitative Data in Boc-SPPS

The efficiency of each step in SPPS is critical for the successful synthesis of the target peptide. The following table summarizes typical quantitative data associated with the use of Boc-amino acids, including this compound, in solid-phase synthesis.

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for peptide acids.[3][7] |

| Coupling Efficiency (per step) | >99% | Often monitored by the Kaiser test.[7] |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide.[7] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via preparative RP-HPLC is typically required.[7] |

| Final Purified Peptide Yield | 20 - 40% | Represents the yield after purification.[7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-yield peptide synthesis. Below are key experimental protocols involving this compound in the context of Boc-SPPS.

Protocol 1: N-α-Boc Deprotection

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.[4]

-

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.

-

Proceed to the neutralization step.

Protocol 2: Coupling of this compound

-

In a separate reaction vessel, dissolve this compound (typically 3 equivalents relative to the resin substitution) and a coupling agent such as HOBt (1-hydroxybenzotriazole) (3 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add a carbodiimide coupling reagent, for instance, N,N'-diisopropylcarbodiimide (DIC) (3 equivalents), and allow the activation to proceed for 10-15 minutes.[7]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours to ensure complete coupling.[7]

-

Monitor the completion of the reaction using a qualitative test like the Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step may be repeated.[7]

Protocol 3: Final Cleavage and Deprotection

Caution: This procedure involves the use of highly corrosive and toxic hydrogen fluoride (HF) and must be performed in a specialized apparatus by trained personnel.

-

Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to protect sensitive residues from side reactions.[7]

-

Stir the mixture at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the benzyl side-chain protecting group from the glutamic acid residue, along with other side-chain protecting groups.[5][7]

-

Evaporate the HF under a vacuum.

-

Precipitate the crude peptide with cold diethyl ether and collect it by filtration.

-

Dissolve the crude peptide in a suitable aqueous buffer for subsequent purification by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflows and the logical relationships in Boc-SPPS.

Caption: A single cycle in Boc solid-phase peptide synthesis.

Caption: Orthogonal deprotection strategy for this compound.

Conclusion

This compound remains an indispensable tool in the peptide chemist's repertoire. Its well-defined and robust chemistry, coupled with established protocols, allows for the reliable synthesis of a wide array of peptides. For researchers and professionals in drug development, a thorough understanding of the principles and applications of this compound is essential for the successful design and synthesis of novel peptide-based therapeutics. The data and protocols presented herein provide a solid foundation for the effective utilization of this versatile building block.

References

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to High-Purity Boc-L-Glu(OBzl)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-α-tert-Butyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly known as Boc-L-Glu(OBzl)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document outlines its commercial sources, key quality specifications, and detailed protocols for its application in synthesizing peptides, which are crucial for therapeutic drug development and biochemical research.

Introduction to Boc-L-Glu(OBzl)-OH

Boc-L-Glu(OBzl)-OH is a derivative of L-glutamic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the γ-carboxyl group of the side chain is protected as a benzyl ester (OBzl). This dual-protection scheme is fundamental to the Boc/Bzl strategy in SPPS. The acid-labile Boc group is selectively removed at each cycle of synthesis with moderate acids like trifluoroacetic acid (TFA), while the more stable benzyl ester requires a strong acid, such as anhydrous hydrogen fluoride (HF), for cleavage in the final step.[1][2] This approach allows for the sequential addition of amino acids to build a target peptide sequence on a solid support.[3]

The incorporation of glutamic acid residues can enhance the hydrophilicity of polypeptides and is often vital for their structure and receptor binding capabilities.[4] The primary challenge when using N-methylated versions of this amino acid is the steric hindrance from the N-methyl group, which necessitates the use of potent activating reagents to ensure efficient coupling.[1][5]

Commercial Suppliers and Specifications

A variety of chemical suppliers offer high-purity Boc-L-Glu(OBzl)-OH. When selecting a supplier, researchers should carefully consider purity, analytical methods used for characterization, and available documentation like a Certificate of Analysis (CoA). High purity is essential to prevent the incorporation of deletion sequences or other impurities into the final peptide.

Below is a summary of specifications from prominent commercial suppliers. Note that lot-specific data should always be confirmed by consulting the CoA provided by the supplier.[6]

| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method | Molecular Weight | Form |

| Sigma-Aldrich (Novabiochem®) | Boc-Glu(OBzl)-OH (cryst) | 13574-13-5 | ≥98% | TLC | 337.37 | White to off-white powder |

| Chem-Impex International | Boc-L-glutamic acid γ-benzyl ester | 13574-13-5 | ≥99.5% | Chiral HPLC | 337.4 | White powder |

| MedchemExpress | Boc-Glu(OBzl)-OH | 13574-13-5 | Not specified | Not specified | 337.37 | Crystalline solid |

| PeptaNova | Boc-D-Glu(OBzl)-OH | 35793-73-8 | ≥99.50% | HPLC | 337.37 | Synthetic Product |

| Otto Chemie Pvt. Ltd. | Boc-L-glutamic acid 5-benzyl ester | 13574-13-5 | 98%+ | Not specified | 337.37 | Powder |

| Aapptec | Boc-Glu(OBzl)-OH | 13574-13-5 | Not specified | Not specified | 337.4 | Not specified |

Note: The table includes both L- and D-enantiomers, which should be selected based on the specific requirements of the peptide sequence.

Experimental Protocols

The successful incorporation of Boc-L-Glu(OBzl)-OH into a peptide sequence relies on a well-defined series of steps within the Boc-SPPS workflow. The following protocols are standard methodologies.

The core of Boc-SPPS is a cycle of deprotection, neutralization, and coupling, repeated for each amino acid in the sequence.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

This protocol details the steps for adding one Boc-L-Glu(OBzl)-OH residue to a growing peptide chain attached to a resin (e.g., Merrifield or PAM resin).[1]

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.

-

Boc Deprotection:

-

Perform a pre-wash by treating the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.[1]

-

Drain the solution and add a fresh 25-50% TFA/DCM solution. Agitate the mixture for 20-30 minutes to completely remove the N-terminal Boc group.[1][7]

-

Filter and wash the resin thoroughly with DCM to remove residual TFA, followed by an isopropanol (IPA) wash to help remove remaining acid, and finally wash again with DCM.[1][7]

-

-

Neutralization:

-

To deprotonate the N-terminal ammonium salt, wash the resin with DCM or N-methyl-2-pyrrolidone (NMP).

-

Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or NMP for 5-10 minutes. Repeat this step to ensure complete neutralization.[1]

-

Filter and wash the resin thoroughly with DCM or NMP to remove excess base.[1]

-

-

Amino Acid Activation and Coupling:

-

Pre-activation: In a separate vessel, dissolve Boc-L-Glu(OBzl)-OH (3-4 equivalents relative to resin substitution) and a coupling reagent like HATU (3-4 equivalents) in NMP or DMF.[1]

-

Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[1]

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate for 1-4 hours.[5][8]

-

-

Monitoring and Washing:

-

Monitor the coupling reaction's completion using a qualitative method like the Kaiser test (ninhydrin test).[5] For N-methylated amino acids, the Isatin test is required as the Kaiser test will be negative.[5]

-

If the reaction is incomplete, a second coupling may be necessary.[5]

-

Once complete, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.[5]

-

After the final coupling cycle, the peptide must be cleaved from the resin, and the side-chain protecting groups (like OBzl) must be removed.

-

Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under a vacuum.

-

HF Cleavage:

-

This procedure requires specialized equipment and extreme caution.

-

Transfer the dried peptide-resin to an HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[5] This strong acid cleaves the peptide from the resin and removes the benzyl ester from the glutamic acid side chain.[1]

-

-

Work-up:

The crude peptide is typically purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are then confirmed using analytical RP-HPLC and mass spectrometry.[5]

Logical Relationships in Synthesis

The success of peptide synthesis using Boc-L-Glu(OBzl)-OH depends on the careful management of chemical conditions and reagents.

Caption: Key relationships influencing purity and yield in Boc-SPPS.

References

Spectroscopic Characterization of Boc-L-glutamic acid γ-benzyl ester (Boc-Glu-OBzl)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-glutamic acid γ-benzyl ester (Boc-Glu-OBzl), a critical building block in peptide synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure

This compound is an L-glutamic acid derivative where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the γ-carboxylic acid is protected as a benzyl ester.

Molecular Formula: C₁₇H₂₃NO₆ Molecular Weight: 337.37 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Boc-L-Glu(OBzl)-OH (500 MHz, CDCl₃)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 10.5 (broad s) | Singlet | 1H | COOH |

| 7.36 (m) | Multiplet | 5H | Ar-H |

| 5.15 (d, J=7.8 Hz) | Doublet | 1H | NH |

| 5.12 (s) | Singlet | 2H | CH₂ Ph |

| 4.38 (m) | Multiplet | 1H | α-CH |

| 2.52 (m) | Multiplet | 2H | γ-CH₂ |

| 2.20 (m) | Multiplet | 2H | β-CH₂ |

| 1.44 (s) | Singlet | 9H | C(CH₃ )₃ |

Table 2: ¹³C NMR Spectroscopic Data for Boc-L-Glu(OBzl)-OH (125 MHz, CDCl₃)

| Chemical Shift (δ) [ppm] | Assignment |

| 178.1 | C OOH |

| 172.6 | C OO-Bn |

| 155.8 | NH-C OO |

| 135.7 | C -Ar |

| 128.6 | C H-Ar |

| 128.3 | C H-Ar |

| 128.2 | C H-Ar |

| 80.2 | C (CH₃)₃ |

| 66.7 | C H₂Ph |

| 53.2 | α-C H |

| 30.4 | γ-C H₂ |

| 28.3 | C(C H₃)₃ |

| 27.8 | β-C H₂ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for Boc-L-Glu(OBzl)-OH

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| 2978 | C-H stretch (aliphatic) |

| 1735 | C=O stretch (Benzyl Ester) |

| 1712 | C=O stretch (Carboxylic Acid & Carbamate) |

| 1505 | N-H bend |

| 1455 | C-H bend (aliphatic) |

| 1368 | C-H bend (t-butyl) |

| 1245, 1165 | C-O stretch |

| 740, 698 | C-H bend (aromatic) |

Mass Spectrometry (MS)

Table 4: ESI-MS Data for Boc-L-Glu(OBzl)-OH

| m/z | Ion |

| 338.1598 | [M+H]⁺ |

| 360.1417 | [M+Na]⁺ |

| 282.1179 | [M-C₄H₉+H]⁺ (Loss of t-butyl group) |

| 238.1281 | [M-Boc+H]⁺ (Loss of Boc group) |

Experimental Protocols

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer. ¹H NMR spectra are typically recorded with 16-32 scans, and ¹³C NMR spectra with 1024-2048 scans. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer). The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the ESI source via direct infusion or after separation by liquid chromatography. The analysis is performed in positive ion mode to observe the protonated ([M+H]⁺) and sodium adduct ([M+Na]⁺) molecular ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

A Technical Guide to Boc and OBzl Protecting Groups in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount to achieving complex molecular architectures. Among the most ubiquitous of these are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) groups for the protection of amines, and the Benzyl (Bn) ether for the protection of alcohols. The term OBzl can refer to either the Cbz group when protecting an amine, or the Bn group for an alcohol. This technical guide provides an in-depth exploration of the Boc and OBzl protecting groups, focusing on their chemical properties, stability, and the experimental protocols for their application and removal.

Core Concepts: A Tale of Two Stabilities

The fundamental utility of the Boc and Cbz/Bn protecting groups lies in their orthogonal stability. This orthogonality allows for the selective deprotection of one group in the presence of the other, a critical feature in the synthesis of polyfunctional molecules.[1]

-

The Boc group is an acid-labile protecting group.[2] It is stable under basic and nucleophilic conditions, as well as to catalytic hydrogenation, but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]

-

The Cbz (OBzl for amines) and Bn (OBzl for alcohols) groups are stable to both acidic and basic conditions.[2][4] Their primary mode of cleavage is through catalytic hydrogenolysis, typically using hydrogen gas and a palladium catalyst.[4][5] This makes them ideal for synthetic routes that require acidic or basic transformations while an amine or alcohol remains protected.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the protection and deprotection of primary amines and alcohols using Boc and OBzl (Cbz/Bn) groups. Yields are representative and can vary based on the substrate.

Amine Protection: Boc vs. Cbz (OBzl)

| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time | Typical Yield (%) |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃/NaOH or TEA | THF/H₂O, DCM, or ACN | 0 - 25 | 2 - 20 h | 90 - 99 |

| Cbz (OBzl) | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ or Na₂CO₃ | THF/H₂O or Dioxane/H₂O | 0 - 25 | 2 - 20 h | 85 - 95 |

Alcohol Protection: Benzyl (OBzl) Ether

| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time | Typical Yield (%) |

| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | NaH | DMF or THF | 0 - 25 | 4 - 19 h | 92 - 98 |

Deprotection Conditions: Boc vs. Cbz/Bn (OBzl)

| Protecting Group | Reagent | Solvent | Temp. (°C) | Time | Typical Yield (%) |

| Boc | Trifluoroacetic acid (TFA) in DCM (1:1) or 4M HCl in Dioxane | DCM or Dioxane | 0 - 25 | 0.5 - 4 h | 95 - 100 |

| Cbz (Amine) | H₂ (1 atm), 10% Pd/C | MeOH or EtOH | 25 | 1 - 4 h | 95 - 100 |

| Benzyl (Alcohol) | H₂ (1 atm), 10% Pd/C | MeOH or EtOH | 25 | 1 - 10 h | 90 - 98 |

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanisms of protection and deprotection for the Boc and OBzl groups, as well as a logical workflow for selecting a protecting group strategy.

Experimental Protocols

Protocol 1: N-Boc Protection of a Primary Amine[6]

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using di-tert-butyl dicarbonate.

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or DCM for extraction

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution in one portion.

-

If starting with an amine salt, add a base such as triethylamine (1.2 mmol) or aqueous NaHCO₃.

-

Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

-

Once complete, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate or DCM (20 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a tertiary amine base was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

-

Purify by column chromatography if necessary.

Protocol 2: N-Cbz (OBzl) Protection of a Primary Amine[4]

This protocol details the protection of a primary amine using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

-

Primary amine (2.64 mmol)

-

Benzyl chloroformate (Cbz-Cl) (3.96 mmol, 1.5 equiv)

-

Sodium bicarbonate (NaHCO₃) (5.27 mmol, 2.0 equiv)

-

Tetrahydrofuran (THF) and Water (2:1 mixture, 15 mL)

-

Ethyl acetate (AcOEt) for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (2.64 mmol) and NaHCO₃ (5.27 mmol) in a 2:1 mixture of THF and water (15 mL) in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate (3.96 mmol) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography to yield the N-Cbz protected amine.

Protocol 3: O-Bn (OBzl) Protection of a Primary Alcohol[7]

This protocol describes the benzylation of an alcohol using benzyl bromide and sodium hydride.

Materials:

-

Alcohol substrate

-

Sodium hydride (NaH) (1.2 equiv)

-

Benzyl bromide (BnBr) or Benzyl chloride (BnCl) (1.2 equiv)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Catalytic amount of tetrabutylammonium iodide (TBAI) (optional, to accelerate the reaction)

Procedure:

-

In a flame-dried, inert atmosphere (N₂ or Ar) flask, suspend NaH (1.2 equiv) in anhydrous DMF or THF.

-

Cool the suspension to 0 °C.

-

Add a solution of the alcohol in the same anhydrous solvent dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add BnBr (1.2 equiv) dropwise. Add TBAI at this stage if used.

-

Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 4-19 hours).

-

Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 4: Deprotection of a Boc-Protected Amine with TFA[8]

This protocol outlines the removal of a Boc group using trifluoroacetic acid in dichloromethane.

Materials:

-

Boc-protected amine (1.0 mmol)

-

Anhydrous Dichloromethane (DCM) (5-10 mL)

-

Trifluoroacetic acid (TFA) (e.g., a 25-50% solution in DCM)

-

Saturated aqueous sodium bicarbonate solution for neutralization

-

Diethyl ether (optional, for precipitation)

Procedure:

-

Dissolve the Boc-protected amine (1.0 mmol) in anhydrous DCM (5-10 mL) in a round-bottom flask at room temperature.

-

Slowly add the TFA solution to the stirred mixture. The reaction generates CO₂, so ensure the system is not closed.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

For work-up, either: a) Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃, then extract, dry, and concentrate the organic layer. b) Precipitate the amine salt by adding cold diethyl ether, then isolate by filtration or decantation.

Protocol 5: Deprotection of a Cbz/Bn-Protected Amine or Alcohol by Catalytic Hydrogenolysis[5][9]

This protocol describes the standard procedure for removing a Cbz or Bn group using catalytic hydrogenation.

Materials:

-

Cbz- or Bn-protected substrate (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C to the solution.

-

Seal the reaction vessel and purge the system with H₂ gas (or evacuate and backfill with H₂ from a balloon).

-

Stir the reaction vigorously under a positive pressure of H₂ at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Once complete, carefully vent the H₂ and purge the system with an inert gas (e.g., N₂ or Ar).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine or alcohol. Further purification is often not necessary.

Concluding Remarks

The Boc and OBzl (Cbz/Bn) protecting groups are indispensable tools in modern organic synthesis. Their distinct and orthogonal deprotection pathways—acid-lability for Boc and hydrogenolysis for OBzl—provide the synthetic chemist with a versatile and powerful strategy for the construction of complex molecules. A thorough understanding of their properties, stabilities, and the protocols for their use is essential for any researcher, scientist, or drug development professional engaged in the art of chemical synthesis.

References

The Unfolding Potential of Glutamic Acid Benzyl Ester Derivatives: A Technical Guide for Researchers

A deep dive into the burgeoning field of glutamic acid benzyl ester derivatives reveals their significant biological activities, positioning them as promising candidates for therapeutic development in neurodegenerative diseases, cancer, and beyond. This technical guide synthesizes the current landscape of research, offering a comprehensive overview of their biological significance, experimental validation, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

Glutamic acid, a fundamental excitatory neurotransmitter in the central nervous system, has long been a focal point of biomedical research. The strategic modification of its structure through the addition of a benzyl ester group has given rise to a class of derivatives with enhanced properties, including improved bioavailability and targeted activity. These derivatives are emerging as versatile tools in medicinal chemistry, demonstrating a broad spectrum of biological effects ranging from neuroprotection to anticancer activity.

Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases

Glutamic acid benzyl ester derivatives have shown considerable promise in the context of neurodegenerative disorders such as Alzheimer's disease. Certain multifunctional derivatives have been found to exhibit submicromolar inhibition of key enzymes implicated in the disease's progression, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, these compounds can help to restore cholinergic neurotransmission, a critical pathway for cognitive function that is compromised in Alzheimer's patients.[1][2]

Furthermore, the neuroprotective effects of these derivatives may be linked to their ability to modulate glutamatergic signaling, particularly through the N-methyl-D-aspartate (NMDA) receptor. Dysregulation of NMDA receptor activity is a known contributor to excitotoxicity, a pathological process that leads to neuronal cell death in various neurological conditions. By acting as modulators of this receptor, glutamic acid benzyl ester derivatives could offer a neuroprotective strategy by preventing excessive neuronal stimulation.

Anticancer Potential: A New Frontier in Oncological Research

The metabolic reprogramming of cancer cells, particularly their dependence on glutamine, has opened new avenues for therapeutic intervention. Glutamic acid derivatives, by virtue of their structural similarity to glutamine, are being investigated for their potential to disrupt cancer cell metabolism and proliferation.

Recent studies have explored the cytotoxic effects of various glutamic acid derivatives against different cancer cell lines. For instance, certain derivatives have demonstrated inhibitory activity against breast adenocarcinoma and lung cancer cells, with IC50 values in the micromolar range.[3] The proposed mechanism of action for some of these compounds involves the induction of apoptosis through the mitochondrial pathway and the inhibition of glutamine metabolism, thereby starving cancer cells of a crucial nutrient.[3]

The PI3K/Akt and MAPK signaling pathways, which are frequently dysregulated in cancer and play a pivotal role in cell growth, proliferation, and survival, are potential targets for these derivatives. By interfering with these critical signaling cascades, glutamic acid benzyl ester derivatives could exert their anticancer effects.

Prodrug Strategies and Enhanced Pharmacokinetics

A significant challenge in drug development is ensuring that a therapeutic agent reaches its target in the body in sufficient concentrations to be effective. Glutamic acid benzyl ester derivatives are being utilized as prodrugs to enhance the pharmacokinetic properties of parent compounds.

A notable example is the development of a para-acetoxy-benzyl ester prodrug of a glutamate carboxypeptidase II (GCPII) inhibitor for the potential treatment of neuropathic pain.[4][5] This prodrug approach demonstrated a significant increase in the plasma levels of the active inhibitor compared to the administration of the parent drug alone, highlighting the potential of benzyl ester derivatization to improve oral bioavailability.[4][5]

Quantitative Data on Biological Activities

For a clear comparison of the biological efficacy of various glutamic acid benzyl ester derivatives, the following table summarizes key quantitative data from published studies.

| Compound/Derivative | Target/Assay | Activity (IC50/Ki) | Reference |

| Multifunctional Glutamic Acid Derivatives | Acetylcholinesterase (AChE) | Submicromolar | [1][2] |

| Butyrylcholinesterase (BuChE) | Submicromolar | [1][2] | |

| Glutamic Acid Derivative (2Ba5) | Breast Adenocarcinoma Cytotoxicity | 25 µM | [3] |

| Glutamic Acid Derivative (4Db6) | Lung Cancer Cytotoxicity | 10 µM | [3] |

| (S)-2-(4-iodobenzylphosphonomethyl)-pentanedioic acid (GPI-18431) | Glutamate Carboxypeptidase II (GCPII) | 30 nM | [6] |

| Phosphate | Glutamate Carboxypeptidase II (GCPII) | 10 µM | [6] |

Key Experimental Protocols

To facilitate further research in this area, detailed methodologies for the synthesis and evaluation of glutamic acid benzyl ester derivatives are crucial.

Synthesis of Multifunctional Glutamic Acid Derivatives for Alzheimer's Disease

The synthesis of these compounds typically involves a multi-step process. A key step is the coupling of an N-protected glutamic acid benzyl ester with a suitable pharmacophore, such as an N-benzylpiperidine fragment. Standard peptide coupling reagents are employed to form the amide bond, followed by deprotection steps to yield the final multifunctional derivative. Purification is generally achieved through column chromatography.[1][2]

Preparation of a para-Acetoxy-benzyl Ester Prodrug of a GCPII Inhibitor

The synthesis of this prodrug involves several key transformations. Initially, a protected glutamic acid derivative is synthesized. This is followed by the introduction of the para-acetoxy-benzyl ester moiety to the hydroxamate group of the GCPII inhibitor. The synthesis involves protection and deprotection steps to ensure the selective modification of the desired functional groups. The final product is purified using chromatographic techniques.[4][5]

Visualizing the Molecular Pathways

To better understand the mechanisms of action of glutamic acid benzyl ester derivatives, diagrams of the relevant signaling pathways are presented below.

This diagram illustrates the potential modulatory effect of glutamic acid benzyl ester derivatives on the NMDA receptor, influencing calcium influx and subsequent downstream signaling pathways critical for neuronal function and survival.

This diagram depicts how glutamic acid benzyl ester derivatives may inhibit key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.

Conclusion and Future Directions

Glutamic acid benzyl ester derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their demonstrated biological activities in the contexts of neuroprotection and cancer, coupled with their utility in prodrug strategies, underscore their importance in modern drug discovery. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives to enable the rational design of more potent and selective therapeutic agents. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into tangible clinical benefits.

References

- 1. Neuroprotective and cholinergic properties of multifunctional glutamic acid derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Neuroprotective and Cholinergic Properties of Multifunctional Glutamic Acid Derivatives for the Treatment of Alzheimerâs Disease - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester | Benchchem [benchchem.com]

- 4. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer | The EMBO Journal [link.springer.com]

Methodological & Application

Application Notes and Protocols for the Use of Boc-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy remains a robust and effective method for the chemical synthesis of peptides. Boc-Glu(OBzl)-OH is a key building block in this methodology, incorporating a glutamic acid residue with its side-chain carboxyl group protected as a benzyl ester. This protection scheme is characterized by the acid-labile nature of both the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups. The Boc group is selectively removed with a moderate acid, typically trifluoroacetic acid (TFA), while the benzyl ester is cleaved during the final, more aggressive acidolytic cleavage from the resin, commonly with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]

These application notes provide detailed protocols for the efficient incorporation of Boc-Glu(OBzl)-OH into a peptide sequence using manual or automated SPPS, along with a discussion of potential side reactions and mitigation strategies.

Data Presentation

Table 1: Typical Parameters for SPPS using Boc-Glu(OBzl)-OH

| Parameter | Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield, PAM, BHA, or MBHA resins are commonly used.[3][4] |

| Coupling Efficiency (per step) | >99% | Monitored by a qualitative test like the Kaiser test. |

| Coupling Equivalents (Boc-Glu(OBzl)-OH) | 3 - 4 eq | Relative to resin substitution. |

| Coupling Reagent Equivalents | 3 - 4 eq | e.g., HATU, HBTU, or DCC. |

| Activator Base Equivalents (e.g., DIEA) | 6 - 8 eq | Used in pre-activation coupling protocols.[5] |

| Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence.[3] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[3] |

Experimental Protocols

Resin Selection and Swelling

-

Resin Types : For the synthesis of peptide acids, Merrifield or PAM (phenylacetamidomethyl) resins are suitable.[4][5] For peptide amides, MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins are the standards.[5]

-

Protocol :

-

Place the desired amount of resin in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin (approximately 10-15 mL per gram of resin).

-

Gently agitate for 20-30 minutes.

-

Drain the DCM.

-

Nα-Boc Deprotection

The Nα-Boc protecting group is removed at the beginning of each coupling cycle.[5]

-

Protocol :

-

Wash the swollen peptide-resin with DCM (2x).

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5]

-

Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x) to remove residual acid.[5]

-

Neutralization

Following Boc deprotection, the protonated N-terminal amine must be neutralized to the free amine to enable the subsequent coupling reaction.[5]

-

Protocol :

-

Wash the peptide-resin with isopropanol (IPA) (2x) and then with DCM (2x).[4]

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) to the resin.[5]

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution and wash the peptide-resin thoroughly with DCM or NMP (3x) to remove excess base.[5]

-

Coupling of Boc-Glu(OBzl)-OH

For efficient incorporation of Boc-Glu(OBzl)-OH, pre-activation with a potent coupling reagent is recommended. HATU is a highly effective choice.[5]

-

Recommended Coupling Protocol (using HATU) :

-

Pre-activation : In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in NMP or dimethylformamide (DMF).[5]

-

Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[5]

-

Coupling : Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours. The reaction progress can be monitored using a qualitative method such as the Kaiser test.

-

After the reaction is complete, drain the coupling solution and wash the peptide-resin thoroughly with NMP or DMF, followed by DCM.

-

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing the benzyl side-chain protecting group from the glutamic acid residue. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF). The "Low-High" HF cleavage protocol is often preferred to minimize side reactions.[5]

-

"Low-High" HF Cleavage Protocol :

-

"Low HF" Step : Treat the peptide-resin with a mixture of HF/dimethyl sulfide (DMS)/p-cresol (25:65:10 v/v/v) for 2 hours at 0°C. This step removes more labile side-chain protecting groups.[5]

-

"High HF" Step : Remove the "low HF" mixture by evaporation. Treat the resin with neat HF, typically with a scavenger like anisole (e.g., HF/anisole 9:1 v/v), for 1 hour at 0°C to cleave the peptide from the resin and remove the remaining protecting groups, including the Glu(OBzl) group.[5]

-

Work-up : Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide precipitate with cold ether to remove scavengers and organic byproducts.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.

-

Potential Side Reactions and Mitigation

-

Pyroglutamate Formation : An N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamate, especially under acidic conditions.[6] This results in a mass loss of 18.01 Da.

-

Mitigation : Minimize the time the N-terminal Glu is exposed to acidic conditions. Using in situ neutralization protocols can also reduce this side reaction.[5]

-

-

Transesterification : The benzyl ester of the glutamic acid side chain can undergo transesterification if alcohols are used in washing steps, particularly in the presence of a base.[6][7]

-

Mitigation : Avoid or minimize the use of alcohol washes after neutralization. If an alcohol wash is necessary, perform it quickly and ensure the peptide-resin is not exposed to basic conditions in the presence of the alcohol.[6]

-

-

Acylium Ion Formation : During strong acid cleavage (e.g., with HF), the protonated γ-carboxyl group of glutamic acid can form a reactive acylium ion, which can lead to cyclization or reaction with scavengers.[4][6]

-

Mitigation : The use of effective scavengers, such as p-cresol or anisole, during the final cleavage helps to trap these reactive intermediates.[5]

-

Visualizations

References

Application Notes and Protocols for the Coupling of Boc-Glu-OBzl with HATU Reagent

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of amide bonds is a fundamental transformation in the synthesis of peptides and complex organic molecules. The coupling of protected amino acids, such as N-α-Boc-L-glutamic acid γ-benzyl ester (Boc-Glu-OBzl), is a critical step in the assembly of peptide chains for therapeutic drug development and research.[1] This document provides detailed protocols and application notes for the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling reagent for this purpose. HATU is a third-generation aminium-based coupling reagent prized for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, making it superior to many older reagents, especially in challenging couplings.[2][3][4][5]

Mechanism of Action: HATU-Mediated Coupling

The efficacy of HATU in promoting amide bond formation stems from a two-stage process. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

-

Carboxylic Acid Activation: The base deprotonates the carboxylic acid of this compound, forming a carboxylate anion.[3][6]

-

Active Ester Formation: This anion performs a nucleophilic attack on the HATU reagent. The unstable intermediate rapidly rearranges to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[7]

-

Nucleophilic Attack: The amine component then attacks the carbonyl carbon of the OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[7]

This mechanism minimizes the risk of racemization, a common side reaction with other coupling methods.[2][4]

Figure 1: Simplified mechanism of HATU activation and coupling.

Quantitative Data Summary

The following table summarizes typical reaction parameters for HATU-mediated couplings in both solution-phase and solid-phase peptide synthesis (SPPS). The exact conditions may require optimization based on the specific amine component being coupled.

| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Reference(s) |

| This compound | 1.0 equivalent | 3 - 5 equivalents (relative to resin loading) | [3][8] |

| HATU | 1.0 - 1.2 equivalents | 3 - 5 equivalents | [3][8] |

| Base (DIPEA/Collidine) | 2.0 - 3.0 equivalents | 6 - 10 equivalents | [3][8] |